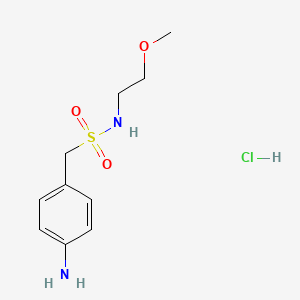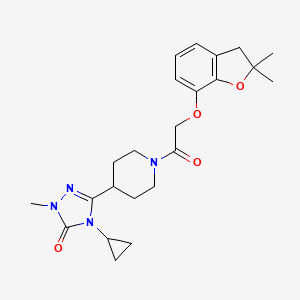
Methyl 2-(4-fluoro-2-methylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-fluoro-2-methylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetate is an organic compound that belongs to the class of esters. Esters are commonly used in various chemical industries due to their unique properties, such as pleasant odors and flavors, and their role as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-fluoro-2-methylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Methanol
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-fluoro-2-methylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The fluoro and trifluoroethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 2-(4-fluoro-2-methylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetic acid.
Reduction: 2-(4-fluoro-2-methylphenyl)-2-((2,2,2-trifluoroethyl)amino)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-fluoro-2-methylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The trifluoroethyl group could enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-fluorophenyl)-2-((2,2,2-trifluoroethyl)amino)acetate
- Methyl 2-(4-chloro-2-methylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetate
- Methyl 2-(4-fluoro-2-methylphenyl)-2-((2,2,2-difluoroethyl)amino)acetate
Uniqueness
Methyl 2-(4-fluoro-2-methylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetate is unique due to the presence of both fluoro and trifluoroethyl groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.
Properties
IUPAC Name |
methyl 2-(4-fluoro-2-methylphenyl)-2-(2,2,2-trifluoroethylamino)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F4NO2/c1-7-5-8(13)3-4-9(7)10(11(18)19-2)17-6-12(14,15)16/h3-5,10,17H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVZCTPSWAQDRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(C(=O)OC)NCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F4NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[(4-Fluorophenyl)-hydroxymethyl]cyclopentyl]but-2-ynamide](/img/structure/B2374844.png)


![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2374849.png)

![methyl 3-[4-(4-{[2-(methoxycarbonyl)-5-phenylthiophen-3-yl]carbamoyl}phenoxy)benzamido]-5-phenylthiophene-2-carboxylate](/img/structure/B2374852.png)





![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2374862.png)
![3,6-dichloro-N-[4-chloro-2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2374863.png)
